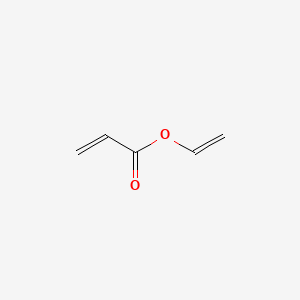
Vinyl acrylate
Descripción general
Descripción
Vinyl acrylate is a chemical compound belonging to the family of acrylates, which are esters derived from acrylic acid. It is characterized by the presence of a vinyl group (CH₂=CH-) attached to the acrylate moiety (CH₂=CHCOO-). This compound is known for its high reactivity and versatility, making it valuable in various industrial applications, particularly in the production of polymers and copolymers .
Mecanismo De Acción
Target of Action
Vinyl acrylate primarily targets the active site on the surface of the PdAu (100) catalyst . This catalyst plays a crucial role in the production of this compound, particularly in the industrial production of vinyl acetate .
Mode of Action
This compound interacts with its target through a series of reactions. The active site on the surface of the PdAu (100) catalyst is Pd . Critical intermediates in this process include CH2O and CH2CHCOOH . The compound’s interaction with its targets results in a series of changes that ultimately lead to the production of this compound .
Biochemical Pathways
The most probable pathway for the production of this compound involves a series of reactions: CO2 → HCOO → HCOOH → H2COOH → CH2O → CH2CH2COOH → CH2CHCOOH → CH2CHCOOCHCH2 . CH2CHCOOH can further produce this compound as a final by-product using a one-step or two-step reaction .
Pharmacokinetics
It’s important to note that the properties of this compound, like other acrylates, depend on the lateral substituents of the polymeric chains . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of this compound’s action is the production of this compound as a by-product during the production of vinyl acetate . This by-product is difficult to separate and shows extremely strong reaction activity . It may have adverse effects on the main reaction process, catalyst, and downstream products of vinyl acetate .
Action Environment
The environment significantly influences the action of this compound. For instance, in the industrial production of vinyl acetate, the by-product this compound is difficult to separate and may have adverse effects on the main reaction process, catalyst, and downstream products of vinyl acetate . Therefore, controlling the environment during the production process is crucial for the efficacy and stability of this compound.
Análisis Bioquímico
Biochemical Properties
Vinyl acrylate plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, during the production of vinyl acetate, this compound is produced through a reaction pathway involving intermediates such as CH₂O and CH₂CHCOOH . The active site on the surface of the PdAu (100) catalyst is Pd, which facilitates the formation of this compound. These interactions highlight the compound’s ability to participate in complex biochemical processes.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s strong reaction activity can lead to changes in cellular behavior, potentially impacting cell growth and differentiation. Studies have shown that this compound can have adverse effects on the main reaction process, catalyst, and downstream products in industrial settings .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, the reaction pathway for the production of this compound involves the conversion of CO₂ to CH₂CHCOOH, which then produces this compound through a one-step or two-step reaction . These binding interactions and enzymatic reactions are crucial for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound’s strong reaction activity can lead to rapid changes in cellular function, and long-term exposure may result in significant alterations in cell behavior. Studies have indicated that this compound can have adverse effects on the main reaction process and downstream products over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its biochemical effects. High doses of this compound can result in significant changes in cellular metabolism and gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The production of this compound involves a reaction pathway that includes intermediates such as CH₂O and CH₂CHCOOH . These metabolic reactions highlight the compound’s role in biochemical processes and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The strong reaction activity of this compound can affect its transport and distribution, leading to changes in cellular function and behavior .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vinyl acrylate can be synthesized through several methods. One common approach involves the esterification of acrylic acid with vinyl alcohol. This reaction typically requires an acid catalyst and is conducted under controlled temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: In industrial settings, this compound is often produced via the reaction of ethylene with acetic acid and oxygen over a palladium catalyst.
Análisis De Reacciones Químicas
Types of Reactions: Vinyl acrylate undergoes various chemical reactions, including:
Polymerization: The vinyl group allows for free-radical polymerization, forming homopolymers or copolymers with other monomers.
Addition Reactions: The double bonds in this compound can participate in addition reactions with various reagents, such as halogens and hydrogen halides.
Esterification and Transesterification: this compound can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions:
Free-Radical Initiators: Used in polymerization reactions to initiate the formation of polymer chains.
Acid Catalysts: Employed in esterification reactions to facilitate the formation of esters.
Major Products:
Polymers and Copolymers: this compound is used to produce various polymers and copolymers with desirable properties such as flexibility, toughness, and water resistance.
Esters and Amides: Formed through reactions with alcohols and amines, these compounds have applications in coatings, adhesives, and other materials.
Aplicaciones Científicas De Investigación
Vinyl acrylate has a wide range of applications in scientific research and industry:
Comparación Con Compuestos Similares
Methyl Acrylate: Another ester of acrylic acid, used in similar applications but with different properties due to the presence of a methyl group.
Ethyl Acrylate: Similar to vinyl acrylate but with an ethyl group, offering different reactivity and properties.
Butyl Acrylate: Known for its flexibility and used in the production of soft polymers.
Uniqueness of this compound: this compound stands out due to its unique combination of a vinyl group and an acrylate moiety, which imparts high reactivity and versatility. This makes it particularly valuable in applications requiring rapid polymerization and the formation of strong, flexible materials .
Propiedades
IUPAC Name |
ethenyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-3-5(6)7-4-2/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCTWBJQROOONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30811-69-9 | |
| Details | Compound: Poly(vinyl acrylate) | |
| Record name | Poly(vinyl acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30811-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1073286 | |
| Record name | 2-Propenoic acid, ethenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2177-18-6, 30811-69-9 | |
| Record name | Vinyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl acrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, ethenyl ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, ethenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Vinyl acrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA7T88HHM8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of vinyl acrylate?
A1: The molecular formula of this compound is C5H6O2, and its molecular weight is 98.10 g/mol.
Q2: What spectroscopic data are available to characterize this compound?
A2: Several spectroscopic techniques can be employed, including:
- Nuclear Magnetic Resonance (NMR): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming its structure and purity. []
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns, useful for identifying impurities and analyzing reaction products. []
Q3: How does this compound perform under different conditions, and what are its typical applications?
A3: this compound is a versatile monomer known for its reactivity, allowing for diverse applications:
- Polymerization: Readily undergoes free-radical polymerization, forming homopolymers or copolymers with other vinyl monomers. [, , ]
- Adhesives: Its polymers find use in various adhesive formulations, often combined with other components to achieve desired performance characteristics. [, ]
- Coatings: this compound-based polymers contribute to the formation of protective coatings, offering properties like flexibility, adhesion, and chemical resistance. [, ]
- Textile Industry: Utilized in textile finishing and printing applications, enhancing fabric properties such as durability and colorfastness. []
Q4: Can this compound participate in reactions other than polymerization?
A4: Yes, the acrylate double bond in this compound can participate in reactions like the Michael addition. This reactivity is valuable in synthesizing more complex molecules. [, ]
Q5: Are there any enzymatic applications of this compound?
A5: Yes, this compound serves as a substrate in enzymatic transesterification reactions. For instance, lipases can catalyze the transfer of the acrylate group from this compound to various alcohols, including sugars. [, , ] This approach enables the synthesis of sugar-containing monomers for producing biocompatible hydrogels. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






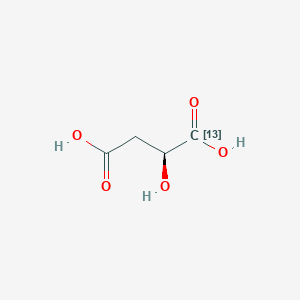


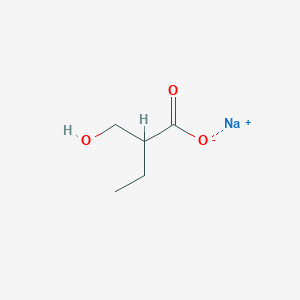
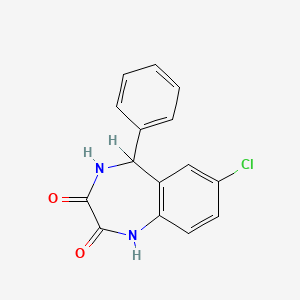
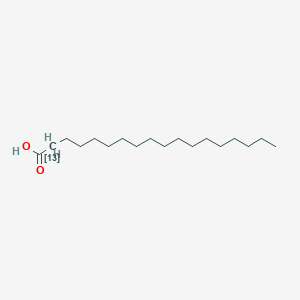

![(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]](/img/structure/B3333855.png)


